Benzo[b]thiophene-2-ol
Overview
Description
Benzo[b]thiophene-2-ol is a heterocyclic aromatic organic compound that belongs to the thiophene family. It consists of a fused benzene and thiophene ring with a hydroxyl group (-OH) attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-ol can be synthesized through various methods, including:
Aryne Reaction: One-step synthesis involving aryne reaction with alkynyl sulfides. This method provides a wide range of substituted benzothiophenes.
Coupling Reactions: Regioselective coupling reactions and electrophilic cyclization reactions are employed to synthesize benzothiophene derivatives.
Formylation: Formylation of benzo[b]thiophene with DMF (dimethylformamide) or other formylating agents.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-ol undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming benzo[b]thiophene-2-carbaldehyde.
Reduction: Reduction reactions can reduce the carbonyl group back to the hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substituents: Various electrophiles can be used for substitution reactions, such as halogens and nitro groups.
Major Products Formed:
Oxidation Products: Benzo[b]thiophene-2-carbaldehyde.
Reduction Products: this compound.
Substitution Products: Various substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene-2-ol has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical drugs, such as raloxifene, zileuton, and sertaconazole.
Material Science: It is used in the manufacturing of dyes, such as thioindigo.
Organic Synthesis: It is a versatile intermediate for the synthesis of larger, bioactive structures.
Mechanism of Action
The mechanism by which Benzo[b]thiophene-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Benzo[b]thiophene-2-ol is structurally similar to other thiophene derivatives, such as:
Thiophene: The simplest member of the thiophene family.
Benzothiophene: A benzene ring fused to a thiophene ring.
Thiophene-2-carboxylic acid: A thiophene ring with a carboxylic acid group at the second position.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzothiophen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIVBYDDCIOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480585 | |
Record name | Benzo[b]thiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-87-7 | |
Record name | Benzo[b]thiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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